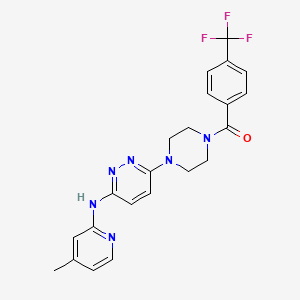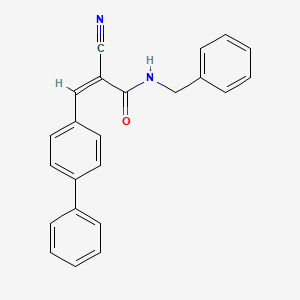
(Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a cyano group (a carbon triple-bonded to a nitrogen), and a phenyl group (a benzene ring). The “(Z)” indicates the geometry around the double bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex, three-dimensional shape due to the presence of the benzyl and phenyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The cyano group could potentially undergo reactions like reduction to form an amine, or hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in different solvents, and its reactivity with other chemicals .Scientific Research Applications
Enantioselective Synthesis
The compound has been investigated for its application in enantioselective synthesis. For instance, highly enantioselective hydrogenation of exocyclic enamides, including structures similar to (Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide, was achieved using a Rh/(R,R)-Me-Duphos complex as the catalytic system. This process facilitates the synthesis of R-configuration products with up to 98.6% enantiomeric excess, highlighting the compound's utility in asymmetric synthesis and the potential for producing enantiomerically pure pharmaceuticals (Yong‐Gui Zhou, Peng Yang, & Xiuwen Han, 2005).
Antiviral Activity
Another significant application of related structures is in antiviral research. A compound structurally similar to (Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide, identified as SBI-0090799, was found to be a selective and potent inhibitor of Zika virus replication. The mechanism involves the inhibition of NS4A-mediated formation of Zika virus replication compartments, presenting a novel approach to antiviral therapy. This study underscores the potential of such compounds in developing treatments for viral infections with significant public health impacts (L. Riva et al., 2021).
Synthetic Applications
The compound and its analogs have also been explored for various synthetic applications. For example, isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported. This method offers a versatile approach for the synthesis of geometrically defined enamides, which are valuable intermediates in organic synthesis and pharmaceutical development (B. Trost, James J. Cregg, & Nicolas Quach, 2017).
Material Science
In the realm of material science, related compounds have been used as intermediates in the synthesis of polymers and other materials. For example, carboxylate-assisted acylamide metal–organic frameworks have been synthesized using similar molecular structures. These frameworks exhibit interesting properties such as thermostability and luminescence, making them potential candidates for applications in sensors, catalysis, and luminescent materials (Gong-ming Sun et al., 2012).
Mechanism of Action
Target of Action
The compound is part of a unique collection of chemicals used by early discovery researchers, and its specific targets are still under investigation .
Mode of Action
As the compound is still in the early stages of research, its interaction with its targets and the resulting changes are subjects of ongoing studies .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
Current research is focused on elucidating these effects to better understand the compound’s potential therapeutic applications .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-Benzyl-2-Cyano-3-(4-Phenylphenyl)Prop-2-Enamide is an important aspect of its study . Factors such as temperature, pH, and the presence of other molecules can significantly affect the compound’s behavior .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c24-16-22(23(26)25-17-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)20-9-5-2-6-10-20/h1-15H,17H2,(H,25,26)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJAKCGVEKELMH-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2924085.png)


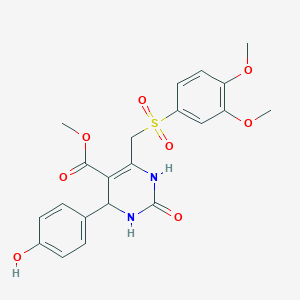

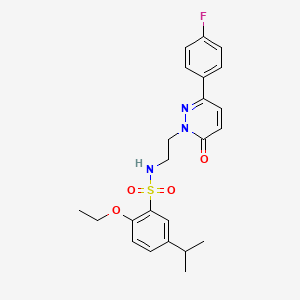
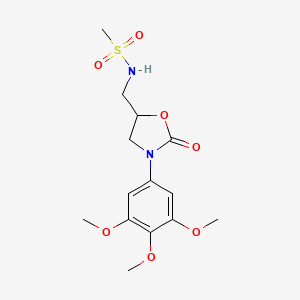
![1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2924092.png)
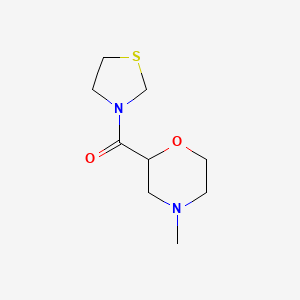

![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)
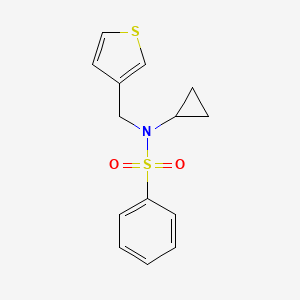
![N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]prop-2-enamide](/img/structure/B2924100.png)
